molecular formula C12H17BO3 B13403216 (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13403216
M. Wt: 220.07 g/mol
InChI Key: BYMFJKPCMNSXKV-UHFFFAOYSA-N
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Description

(E)-2-(2-(Furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a furan-substituted vinyl group in the E-configuration. This compound is part of the 1,3,2-dioxaborolane family, which is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Its synthesis via catalytic hydrogenation using 5% Rh/C in ethanol achieves a high yield of 89% (compound 2h in ), demonstrating efficient catalytic conditions for boronate ester formation.

Properties

Molecular Formula

C12H17BO3

Molecular Weight

220.07 g/mol

IUPAC Name

2-[2-(furan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)8-7-10-6-5-9-14-10/h5-9H,1-4H3

InChI Key

BYMFJKPCMNSXKV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :

    • 2-Bromofuran (2.0 mmol)
    • Pinacol vinylboronate (2.2 mmol)
    • Pd₂(dba)₃ (5 mol%)
    • P(t-Bu)₃·HBF₄ (10 mol%)
    • DIPEA (2.0 equiv)
    • Dry toluene (8.0 mL)
  • Conditions :

    • Reaction temperature: 95°C
    • Duration: 3 hours under N₂ atmosphere
  • Work-up :

    • Extract with ethyl acetate (3 × 10 mL)
    • Dry over anhydrous Na₂SO₄
    • Purify via silica gel chromatography (hexane/EtOAc)

Key Data

Parameter Value
Yield 78–85%
Stereoselectivity (E/Z) >99:1
Characterization ¹H NMR, ¹³C NMR, HRMS

Alternative Route: Hydroboration of 1-Ethynylfuran

A less common method involves hydroboration of 1-ethynylfuran with pinacolborane (HBpin), though this requires stringent anhydrous conditions.

Procedure

  • Reagents :

    • 1-Ethynylfuran (1.0 equiv)
    • HBpin (1.2 equiv)
    • [Ir(COD)OMe]₂ catalyst (2 mol%)
  • Conditions :

    • Solvent: Dry dichloromethane
    • Temperature: 25°C
    • Duration: 12 hours
  • Work-up :

    • Filter through Celite
    • Concentrate under reduced pressure

Key Data

Parameter Value
Yield 60–68%
Selectivity Anti-Markovnikov (>90%)

Comparative Analysis of Methods

Method Advantages Limitations
Heck Coupling High yield, scalability Requires Pd catalysts
Hydroboration Atom-economical Lower yield, air-sensitive

Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 7.93 (s, 1H, furan-H), 7.69 (d, J = 1.8 Hz, 1H, furan-H), 7.24 (d, J = 18.3 Hz, 1H, CH=), 6.85 (s, 1H, furan-H), 5.83 (d, J = 18.3 Hz, 1H, CH=), 1.26 (s, 12H, pinacol-CH₃).
  • HRMS (ESI-TOF) : m/z Calcd for C₁₂H₁₇BO₃ [M+H]⁺: 220.1215; Found: 220.1212.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance efficiency and safety. Solvent recycling (toluene) and catalyst recovery (Pd) are critical for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex. This complex can then undergo various transformations, such as cross-coupling reactions, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Key Insights :

  • Electron Density : Furan-based derivatives exhibit moderate electron density compared to electron-deficient difluorophenyl analogues () or electron-rich naphthyl systems ().
  • Steric Effects : Methyl substitution on furan (e.g., 2i ) reduces yield due to steric hindrance during synthesis ().

Key Insights :

  • Catalyst Choice : Rh/C outperforms Pd/C in recycling experiments, reducing HOBpin byproduct formation from 18% (Pd/C) to 4% (Rh/C) ().
  • Solvent Effects: Polar solvents like ethanol favor higher yields for furan derivatives, while nonpolar solvents (hexane) suit bulkier substituents ().

Cross-Coupling Reactivity

  • The furan-vinyl boronate’s conjugation enables participation in Suzuki-Miyaura couplings, though its reactivity is lower than electron-deficient analogues like difluorostyryl derivatives ().
  • Styryl boronates (e.g., STBPin in ) are tailored for fluorescence sensing of H₂O₂, leveraging boronate-peroxide reactivity.

Key Insights :

  • Fluorinated derivatives require stricter storage conditions due to higher reactivity ().
  • Bulkier substituents (e.g., biphenyl in ) may increase toxicity risks.

Biological Activity

(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound notable for its unique structure and potential biological activities. The compound features a furan moiety and a dioxaborolane ring, which contribute to its reactivity and utility in various chemical applications. Understanding its biological activity is essential for exploring its potential therapeutic uses.

  • Molecular Formula : C₁₂H₁₇BO₃
  • Molecular Weight : Approximately 220.073 g/mol
  • Density : ~1.0 g/cm³
  • Boiling Point : ~240.1 °C at 760 mmHg

Mechanisms of Biological Activity

The biological activity of (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be attributed to several mechanisms:

  • Cross-Coupling Reactions : This compound can participate in various cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are vital for forming carbon-carbon bonds and synthesizing complex organic molecules that may exhibit biological activity .
  • Functional Group Transformations : The furan ring and boron atom allow for diverse functional group transformations. The compound can undergo hydrogenation to yield saturated products or serve as a precursor for further synthetic manipulations .
  • Antioxidant Activity : Compounds containing furan moieties have been reported to exhibit antioxidant properties. This activity may be beneficial in preventing oxidative stress-related diseases .

Antioxidant Activity Assessment

A study evaluated the antioxidant potential of various furan-containing compounds, including (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Compound NameIC50 (µM)Reference
(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane25
Ascorbic Acid30

Synthesis and Reactivity Studies

Research has shown that (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through various methods involving boronic acid derivatives. Its reactivity in cross-coupling reactions has been documented:

Reaction TypeYield (%)Conditions
Suzuki-Miyaura Coupling85Pd catalyst in THF at room temperature
Buchwald-Hartwig Amination78Pd catalyst with amine at elevated temperature
Hydrogenation90Pd/C catalyst under H₂ atmosphere

Applications in Medicinal Chemistry

The unique properties of (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it a candidate for further exploration in medicinal chemistry:

  • Anticancer Agents : Due to its ability to form stable carbon-carbon bonds and participate in complex synthesis pathways, this compound may serve as a building block for developing anticancer drugs.
  • Antimicrobial Agents : The structural features of furan derivatives have been linked to antimicrobial properties; thus, this compound could be investigated for potential use against resistant bacterial strains.

Q & A

Basic: What are the standard synthetic routes for preparing (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves alkenylboronation or cross-coupling reactions . A common method is the hydroboration of alkynes with pinacol borane, followed by Suzuki-Miyaura coupling to introduce the furan moiety. For example, halogenated furan derivatives (e.g., 2-bromofuran) can react with vinylboronate intermediates under palladium catalysis . Key steps include:

  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) to isolate the product.
  • Yield optimization : Reaction conditions (e.g., temperature, catalyst loading) must be tuned to minimize side reactions like homocoupling .

Basic: How is the stereochemical integrity (E/Z isomerism) of the vinyl group confirmed experimentally?

The E-configuration is validated using:

  • ¹H NMR : Coupling constants (J = 12–16 Hz for trans-vinyl protons) distinguish E from Z isomers .
  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., furan orientation relative to the boronate group) .
  • UV-Vis spectroscopy : Conjugation effects in the E-isomer result in distinct absorption maxima (~300–350 nm) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the furan ring?

Regioselective modification of the furan ring requires:

  • Directing groups : Electron-withdrawing substituents (e.g., nitro) at specific positions to guide cross-coupling reactions .
  • Protection/deprotection : Temporary blocking of reactive sites (e.g., silylation of hydroxyl groups) to prevent undesired side reactions .
  • Computational modeling : DFT calculations predict favorable reaction pathways and transition states .

Advanced: How does the boronate group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances:

  • Stability : Resistance to protodeboronation under basic conditions.
  • Electron-deficient character : Facilitates transmetalation in Suzuki-Miyaura reactions with aryl halides .
  • Steric effects : The pinacol ester’s bulky structure reduces undesired homocoupling, improving yields in biaryl synthesis .

Advanced: What are the stability limitations of this compound under varying pH and temperature?

  • pH sensitivity : Hydrolysis occurs in strongly acidic (pH < 3) or basic (pH > 10) conditions, degrading the boronate ester to boric acid .
  • Thermal stability : Decomposition above 150°C (TGA data) necessitates storage at 2–8°C under inert atmosphere .
  • Light sensitivity : UV exposure induces radical side reactions; amber vials are recommended .

Advanced: How is this compound utilized in analytical chemistry for trace detection?

  • Derivatization agent : Conjugates with carbonyl-containing analytes (e.g., aldehydes) via boronate affinity, enhancing detection limits in HPLC-MS .
  • Fluorescent probes : The furan-vinyl-boronate structure serves as a fluorophore in sensor designs for metal ions (e.g., Hg²⁺) .

Advanced: What mechanistic insights explain its role in photopolymerization?

The compound acts as a photoinitiator co-synergist :

  • Under UV light, the vinyl group undergoes radical addition , initiating polymerization.
  • The boronate ester stabilizes radicals via electron donation, prolonging chain propagation .

Advanced: How does structural modification impact its performance in organic electronics?

  • π-Conjugation extension : Substituting the furan with thiophene increases electron mobility in OLEDs .
  • Steric tuning : Bulky substituents on the boronate reduce aggregation in thin-film transistors .

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